molecular formula C13H15NO B426001 (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol CAS No. 677304-07-3

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol

Cat. No. B426001
CAS RN: 677304-07-3
M. Wt: 201.26g/mol
InChI Key: WCSRYEKVFBXNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol, also known as DPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. The compound is a member of the pyrrole family of compounds, which are known for their diverse range of biological and chemical properties.

Scientific Research Applications

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has been widely studied for its potential applications in various fields of science. In the field of organic chemistry, the compound has been used as a building block for the synthesis of other pyrrole-based compounds. In the field of medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, due to its ability to suppress the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS). The compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol in lab experiments is its ability to inhibit the growth of cancer cells. This makes the compound a potentially valuable tool for studying the mechanisms of cancer cell growth and developing new anti-cancer therapies. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the study of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol. One area of research could be the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research could be the further study of the compound's anti-cancer properties, with the goal of developing new anti-cancer therapies. Additionally, the compound could be studied for its potential as an anti-inflammatory agent, with the goal of developing new treatments for inflammatory diseases. Finally, the compound could be studied for its potential as an antioxidant, with the goal of developing new treatments for oxidative stress-related diseases.

Synthesis Methods

The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can be achieved through several methods, including the reaction of 2,5-dimethyl-1-phenylpyrrole with formaldehyde and subsequent reduction using sodium borohydride. Another method involves the reaction of 2,5-dimethyl-1-phenylpyrrole with paraformaldehyde and subsequent reduction with sodium borohydride. Both methods have been reported to yield high purity and good yields of the compound.

properties

IUPAC Name

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSRYEKVFBXNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol

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